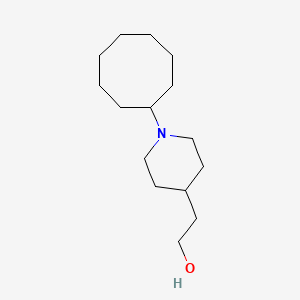![molecular formula C7H12F2N2 B1476230 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine CAS No. 2098089-89-3](/img/structure/B1476230.png)
4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine (DFCP) is a synthetic compound with potential applications in scientific research and laboratory experiments due to its unique chemical properties. DFCP is a heterocyclic and nitrogen-containing compound, which can be synthesized from various starting materials. It has been studied extensively and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Chemoselective Synthesis and Functionalization
Research has developed concise methods for synthesizing substituted pyrroles, which are essential in various organic and pharmaceutical chemistries. For instance, the chemoselective synthesis of 4-amino-2-(trifluoromethyl)-1H-pyrroles demonstrates the utility of heterocyclization reactions for generating functionally diverse pyrrole derivatives with high yields and environmental friendliness (Aquino et al., 2015). Such methodologies could be applicable to the synthesis and functionalization of compounds like 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine, showcasing the potential for creating novel molecules with specific biological or chemical properties.
Anticancer Activity of Pyrrolyl-Pyridines
The design and synthesis of pyrrolyl-pyridine heterocyclic compounds have been explored for their anticancer activity. Compounds derived from pyrrole and pyridine scaffolds have shown significant anticancer activity against various cancer cell lines, underscoring the therapeutic potential of pyrrole derivatives in oncology research (Mallisetty et al., 2023). This highlights the possibility that compounds structurally related to 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine could be explored for their bioactivity, including anticancer properties.
Sustainable Catalytic Pyrrole Synthesis
Innovations in sustainable catalysis have led to the development of iridium-catalyzed pyrrole synthesis from renewable resources, presenting a greener approach to synthesizing pyrrole derivatives. This method emphasizes the importance of utilizing environmentally benign processes for generating heterocycles, which are crucial in drug development and materials science (Michlik & Kempe, 2013). Such sustainable approaches could be applied to synthesize and modify compounds like 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine, aligning chemical synthesis with ecological considerations.
Anion Receptor Chemistry
Pyrrole derivatives have been investigated for their role as neutral anion receptors, offering insights into the design of molecules for sensing and binding anions. Fluorinated pyrrole derivatives, in particular, exhibit augmented affinities and selectivities for anions, including fluoride, chloride, and dihydrogen phosphate (Anzenbacher et al., 2000). This research domain suggests the potential for 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine to serve in applications requiring anion recognition and binding, further expanding its utility beyond traditional chemical synthesis and pharmaceutical applications.
properties
IUPAC Name |
4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2/c8-7(9)2-1-5-3-11(10)4-6(5)7/h5-6H,1-4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGIQDHFVJZIID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)N)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














